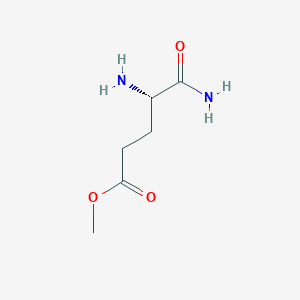
Mal-PEG16-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and maleimide. The reaction typically occurs in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as dialysis or column chromatography to remove unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Mal-PEG16-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF
Conditions: Neutral or slightly basic pH, room temperature
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for the formation of PROTACs .
科学的研究の応用
Mal-PEG16-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of protein function and cellular processes.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Mal-PEG16-NHS ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
類似化合物との比較
Similar Compounds
- Mal-PEG4-NHS ester
- Mal-PEG8-NHS ester
- Mal-PEG12-NHS ester
Uniqueness
Mal-PEG16-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications where longer linkers are required to achieve optimal spatial arrangement between the target protein and the E3 ligase .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N3O23/c50-41(5-8-48-42(51)1-2-43(48)52)47-7-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-38-71-40-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-6-46(55)72-49-44(53)3-4-45(49)54/h1-2H,3-40H2,(H,47,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWTYZFVKGVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79N3O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoyl]oxy}propanoic acid](/img/structure/B7908875.png)





![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)





